6-甲氧基-3,3-二甲基吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

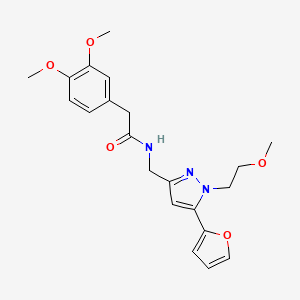

6-Methoxy-3,3-dimethylindoline is a chemical compound that is part of a broader class of molecules known as indolines, which are heterocyclic structures containing a benzene ring fused to a five-membered nitrogen-containing ring. The methoxy group attached to the sixth position and the dimethyl groups at the third position are indicative of its potential for chemical modifications and biological activities. Although the provided papers do not directly discuss 6-Methoxy-3,3-dimethylindoline, they do provide insights into the chemical behavior and applications of structurally related compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, a series of indenopyrazoles, which share a similar indoline core, were synthesized from indanones and phenyl isothiocyanates in a two-step process . Another study describes the synthesis of morpholine derivatives, which, while not indolines, share the concept of ring formation and functionalization at specific positions on the ring . These syntheses often involve condensation reactions, ring closures, and the use of protecting groups to direct the formation of desired isomers.

Molecular Structure Analysis

The molecular structure of compounds related to 6-Methoxy-3,3-dimethylindoline is characterized by X-ray diffraction analysis, which provides detailed information about the arrangement of atoms in the crystal lattice . The crystal structure determination can reveal the presence of intermolecular hydrogen bonds, which are crucial for the stability and packing of the molecules in the solid state.

Chemical Reactions Analysis

Chemical reactions involving methoxy-indoline derivatives can lead to a variety of products depending on the reaction conditions and the functional groups present. For example, the reaction of chloro-nitroquinolines with dimethylamine resulted in both aminodehalogenation and nucleophilic substitution of the methoxy groups . These reactions are indicative of the reactivity of the methoxy group and the potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 6-Methoxy-3,3-dimethylindoline can be inferred from their behavior in biological systems and their stability under various conditions. For instance, the compound 6-MOQ exhibits strong fluorescence in a wide pH range, indicating its potential use as a fluorescent labeling reagent . The stability of these compounds against light and heat is also a significant property, as it suggests their suitability for long-term storage and use in various applications .

科学研究应用

磁共振光谱中的应用

- 异构体鉴别的核磁共振光谱:3,3-二甲基-1,2-二氢异喹啉-4(3H)-酮与苯甲基格林尼亚试剂的反应生成衍生物,其中 6-甲氧基基团的信号在质子磁共振 (NMR) 光谱中经历了很大的位移。此特性可用于区分异构体衍生物,特别是用于识别复杂分子中 RO-取代基的位置 (Waigh, 1980)。

晶体学和分子结构

- X 射线晶体学分析:从 Hammada scoparia 叶中分离出的主要生物碱 1,2-二甲基-6-甲氧基-1,2,3,4-四氢异喹啉-7-醇以及 6-甲氧基-3,3-二甲基吲哚啉的衍生物的结构已使用 X 射线晶体学确定。该研究有助于理解此类化合物的分子结构和性质 (Jarraya 等,2008)。

阿尔茨海默病研究中的应用

- 合成用于阿尔茨海默病治疗的化合物:为阿尔茨海默病治疗合成的创新化合物涉及与 6-甲氧基-3,3-二甲基吲哚啉衍生物的反应。使用核磁共振和分子建模分析这些化合物,显示出作为乙酰胆碱酯酶抑制剂的潜力 (Figueroa-Villar,2017)。

有机化学和合成中的应用

- 喹啉质子海绵的合成:新型喹啉衍生物的合成,包括 6-甲氧基-N2,N2,N4,N4,N5,N5-六甲基喹啉-2,4,5-三胺,涉及与 6-甲氧基-3,3-二甲基吲哚啉衍生物的反应。探索这些化合物在有机合成和材料科学中的潜在应用 (Dyablo 等,2015)。

药理学应用

- 抑制微管蛋白聚合:与 6-甲氧基-3,3-二甲基吲哚啉相关的甲氧基取代的 3-甲酰-2-苯基吲哚已被研究其抑制微管蛋白聚合的能力,这是一种在细胞抑制剂开发中很重要的机制。这些化合物已显示出破坏微管装配的潜力,这在癌症研究中具有重要意义 (Gastpar 等,1998)。

分析化学中的应用

- 荧光标记剂:源自 6-甲氧基-3,3-二甲基吲哚啉的化合物 6-甲氧基-4-喹啉因其在广泛 pH 范围内的强荧光和稳定性而被研究,使其成为用作生物医学分析中荧光标记剂的极佳候选者 (Hirano 等,2004)。

环境科学应用

- 从废水中去除农药:关于使用低成本生物吸附剂去除废水中的农药(包括那些带有 6-甲氧基基团的农药)的研究突出了 6-甲氧基-3,3-二甲基吲哚啉及其衍生物的环境应用。此类研究有助于开发废水处理的经济有效的方法 (Boudesocque 等,2008)。

安全和危害

作用机制

Target of Action

6-Methoxy-3,3-dimethylindoline is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Mode of Action

Indole derivatives, in general, have been shown to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Indole derivatives have been implicated in a variety of biochemical pathways, particularly those involved in cell signaling and metabolism

Result of Action

Indole derivatives have been shown to exert various biological effects, including anti-cancer, anti-microbial, and anti-inflammatory activities

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of indole derivatives .

属性

IUPAC Name |

6-methoxy-3,3-dimethyl-1,2-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2)7-12-10-6-8(13-3)4-5-9(10)11/h4-6,12H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGHVXBZKCKNPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3000984.png)

![ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3000985.png)

![4-([1,1'-biphenyl]-4-yl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B3000986.png)

![N-[(2,6-Difluorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3000988.png)

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea](/img/structure/B3000992.png)

![8-Bromospiro[4.5]decane](/img/structure/B3001000.png)